N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11082458
InChI: InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F
Molecular Formula: C17H14FNO3
Molecular Weight: 299.30 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide

CAS No.:

Cat. No.: VC11082458

Molecular Formula: C17H14FNO3

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide -

Specification

Molecular Formula C17H14FNO3
Molecular Weight 299.30 g/mol
IUPAC Name (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+
Standard InChI Key VDXVALVOGQAVKM-FPYGCLRLSA-N
Isomeric SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (IUPAC name: (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide) features three key structural domains:

  • Benzodioxin ring system: A six-membered 1,4-benzodioxin moiety with oxygen atoms at positions 1 and 4, creating electron-donating effects .

  • Acrylamide linker: A conjugated α,β-unsaturated carbonyl system enabling hydrogen bonding and π-π stacking interactions.

  • 4-Fluorophenyl group: A para-fluorinated aromatic ring contributing to lipophilicity and metabolic stability .

Table 1: Fundamental physicochemical properties

PropertyValue
Molecular formulaC₁₇H₁₄FNO₃
Molecular weight299.30 g/mol
logP2.69
Hydrogen bond donors1
Hydrogen bond acceptors4
Polar surface area38.94 Ų
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F

The crystal structure remains undetermined, but computational models predict a planar conformation stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and benzodioxin oxygen atoms .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Benzodioxin-6-amine preparation: Starting from catechol derivatives via cyclization with 1,2-dibromoethane .

  • Acrylic acid coupling: Reaction of 4-fluorocinnamic acid chloride with benzodioxin-6-amine under Schotten-Baumann conditions.

  • Stereochemical control: Maintenance of E-configuration through low-temperature (-20°C) coupling to prevent isomerization .

Table 2: Key synthetic parameters

ParameterOptimal Conditions
Coupling reagentDCC/DMAP
SolventAnhydrous DCM
Reaction temperature0°C → RT
Yield68–72%
Purity (HPLC)>98%

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 299.3 [M+H]⁺, with characteristic fragments at m/z 177.1 (benzodioxin-NH⁺) and 122.0 (4-fluorocinnamoyl⁺).

Biological Activity Profiling

Enzyme Inhibition Studies

In vitro screening against acetylcholinesterase (AChE) demonstrated competitive inhibition with an IC₅₀ of 26.25 ± 0.11 μM, comparable to rivastigmine (IC₅₀ = 18.94 μM) . Molecular dynamics simulations reveal:

  • Catalytic triad interaction: Hydrogen bonding with Ser203 (2.1 Å) and π-cation interaction with Trp86 (3.4 Å).

  • Fluorophenyl positioning: Fills the acyl pocket, displacing water molecules critical for substrate hydrolysis .

Table 3: Comparative inhibitory activity

CompoundAChE IC₅₀ (μM)α-Glucosidase IC₅₀ (μM)
Target compound26.25 ± 0.1183.52 ± 0.08
Donepezil0.021-
Acarbose-12.4

Cytotoxicity and Selectivity

Preliminary MTT assays in SH-SY5Y neuronal cells showed CC₅₀ > 100 μM, indicating favorable safety margins. Selectivity ratios (AChE vs. butyrylcholinesterase) exceed 15:1, suggesting reduced off-target effects .

Structure-Activity Relationship (SAR) Analysis

Benzodioxin Modifications

  • Oxygen positioning: 1,4-Dioxa configuration enhances AChE binding vs. 1,3-isomers (ΔIC₅₀ = +40 μM).

  • Substituent effects: 6-Amino substitution improves solubility (logS = -3.34 → -2.89) without compromising potency .

Fluorophenyl Variations

  • Para-fluoro: Essential for metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog) .

  • Ortho/meta-fluoro: Reduce potency by 3–5 fold due to steric clashes in the AChE gorge.

Figure 1: Pharmacophore model
Key features:

  • Aromatic centroid (benzodioxin)

  • Hydrogen bond acceptor (acrylamide carbonyl)

  • Hydrophobic pocket filler (fluorophenyl)

ParameterValue
Oral bioavailability78%
Plasma protein binding92%
VDss1.2 L/kg
Clearance0.32 L/h/kg

Research Gaps and Opportunities

  • In vivo efficacy: Lack of data in transgenic Alzheimer's models

  • Isomer characterization: E/Z configuration impacts on target engagement

  • Prodrug development: Ester derivatives to enhance BBB penetration

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